molecular formula C8H5F2NO B2849393 1,2-Difluoro-4-(isocyanatomethyl)benzene CAS No. 866538-73-0

1,2-Difluoro-4-(isocyanatomethyl)benzene

Cat. No.: B2849393
CAS No.: 866538-73-0
M. Wt: 169.131
InChI Key: DIZUMMHPEYKKJL-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-(isocyanatomethyl)benzene: is an organic compound with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol . This compound is characterized by the presence of two fluorine atoms and an isocyanate group attached to a benzene ring. It is used primarily in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2-Difluoro-4-(isocyanatomethyl)benzene can be synthesized through several methods. One common approach involves the Balz-Schiemann reaction , which converts diazonium tetrafluoroborate salts to their corresponding fluorides . The synthesis starts with 2-fluoroaniline , which undergoes diazotization followed by fluorination to yield 1,2-difluorobenzene. The isocyanate group is then introduced through a reaction with phosgene or triphosgene under controlled conditions .

Industrial Production Methods:

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as distillation and recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

1,2-Difluoro-4-(isocyanatomethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Ureas: and from addition reactions with amines and alcohols.

    Carbonyl compounds: from oxidation reactions.

    Amines: from reduction reactions.

Scientific Research Applications

1,2-Difluoro-4-(isocyanatomethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-(isocyanatomethyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity makes it useful in modifying proteins and other biomolecules. The compound can target specific molecular pathways by forming stable adducts with functional groups on enzymes and other proteins, thereby altering their activity.

Properties

IUPAC Name

1,2-difluoro-4-(isocyanatomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-7-2-1-6(3-8(7)10)4-11-5-12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZUMMHPEYKKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN=C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866538-73-0
Record name 1,2-difluoro-4-(isocyanatomethyl)benzene
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